3-(三氟甲硫基)溴苯

描述

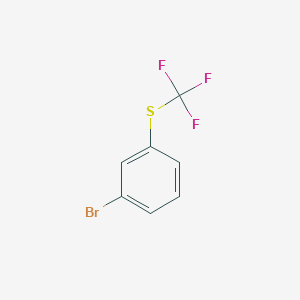

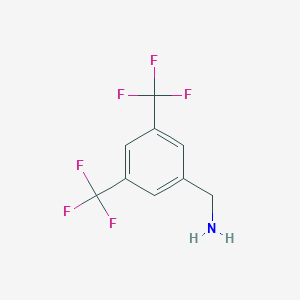

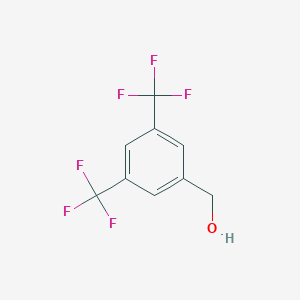

3-(Trifluoromethylthio)bromobenzene is a compound that is part of a broader class of trifluoromethylthiolated arenes. These compounds are characterized by the presence of a trifluoromethylthio group attached to an aromatic benzene ring. The trifluoromethylthio group is of particular interest due to its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers and trifluoromethylthiolated arenes, such as 3-(Trifluoromethylthio)bromobenzene, can be achieved through a new strategy that combines O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination . This method utilizes accessible and inexpensive reagents, making it practical for the O-trifluoromethylation of phenols. The synthesis process has been demonstrated to be effective in the preparation of plant-growth regulators like Flurprimidol, indicating its utility in producing functionalized compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related molecules, such as 1-bromo-3-fluorobenzene, have been studied using FT-IR and FT-Raman spectroscopy, as well as DFT calculations . These studies provide insights into the influence of substituents like bromine and fluorine on the geometry and vibrational modes of the benzene ring. Although not directly about 3-(Trifluoromethylthio)bromobenzene, this research can be extrapolated to understand the structural properties of similar trifluoromethylthiolated arenes .

Chemical Reactions Analysis

The electrochemical fluorination of trifluoromethylbenzenes has been explored, revealing that various fluorinated products can be obtained through this process . While the study does not directly address 3-(Trifluoromethylthio)bromobenzene, it provides valuable information on the reactivity of trifluoromethyl groups in aromatic compounds under electrochemical conditions . Additionally, the formation of tris(polyfluorophenyl)thallium(III) compounds by reaction with metal polyfluorobenzenesulfinates indicates the potential for diverse chemical transformations involving polyfluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethylthio)bromobenzene can be inferred from studies on related compounds. For instance, the thermal stability of 1,3,5-trifluorobenzene as an electrolyte additive suggests that trifluoromethylated benzenes have high thermal stability . This property could be relevant for 3-(Trifluoromethylthio)bromobenzene as well, potentially affecting its applications in various fields, including materials science and battery technology .

科学研究应用

Synthesis of Bromobenzenes

- Field : Organic Chemistry

- Application : Bromobenzenes are used in the synthesis of natural products and pharmaceutically important compounds . They are also precursors to a number of organometallic species .

- Method : A novel Sandmeyer type reaction was used for the synthesis of certain substituted bromobenzenes . The reactions are relatively quick and possibly proceed via a radical mechanism .

- Results : The method resulted in acceptable yields of substituted bromobenzenes .

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .

- Method : The specific methods of synthesis and characterization were not detailed in the source .

- Results : The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent emission maximum of the devices was exhibited at 488 nm and 512 nm .

Metabolism Studies

- Field : Biochemistry

- Application : Bromobenzene has been extensively studied for its metabolism and toxicological effects . It has been used as a tool to understand chemically-induced toxicities .

- Method : Plasma concentrations of bromobenzene and its dibromobenzene derivatives were measured after oral administration . Physiologically-based pharmacokinetic models were used to understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .

- Results : Bromobenzene was quickly eliminated from the plasma in all tested animals . Compared to bromobenzene, 1,4-dibromobenzene showed slower elimination . The hepatic intrinsic clearance of 1,4-dibromobenzene was lower than that of bromobenzene and 1,2-dibromobenzene in all animal models .

Flame Retardant

- Field : Material Science

- Application : Bromobenzene is widely utilized as a flame retardant in polymers and plastics due to its high combustion temperature and ability to interrupt the spread of fire through radical interception .

- Method : The specific methods of application were not detailed in the source .

- Results : Bromobenzene has provided valuable insights into enhanced fire resistance in various applications .

Trifluoromethylation in Photoredox Catalysis

- Field : Organic Chemistry

- Application : Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been used for direct C–H trifluoromethylation of enamides .

- Method : The reaction was carried out using photoredox catalysis .

- Results : This method provided an interesting approach for the functionalization of enamides .

Production of Commercial Chemicals

- Field : Industrial Chemistry

- Application : 4-(Trifluoromethylthio)bromobenzene is a commercially available chemical that can be used in various chemical reactions .

- Method : The specific methods of application were not detailed in the source .

- Results : The compound is available for purchase, indicating its use in various chemical applications .

安全和危害

The safety data sheet for “3-(Trifluoromethylthio)bromobenzene” indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

属性

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHXBVBNFOHXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371307 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)bromobenzene | |

CAS RN |

2252-45-1 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)